![molecular formula C15H14N2O2 B3834345 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834345.png)
4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone
描述
4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone, also known as DMAPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of diseases such as arthritis. In materials science, this compound has been used as a precursor for the synthesis of metal complexes and may have potential applications in catalysis. In organic electronics, this compound has been investigated as a potential organic semiconductor due to its electronic properties.
作用机制
The mechanism of action of 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to have analgesic effects, reducing pain in animal models of pain. This compound has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.
实验室实验的优点和局限性
One advantage of 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone is its low toxicity, which makes it a potentially useful compound for use in medicinal chemistry and other fields. However, this compound is relatively difficult and expensive to synthesize, which may limit its use in some applications.
未来方向
There are several potential future directions for research involving 4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone. One area of interest is the development of this compound-based compounds with improved anti-inflammatory properties. Another area of interest is the use of this compound in the synthesis of metal complexes with potential applications in catalysis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as organic electronics.
属性
IUPAC Name |
4,6-dimethyl-3-[(E)-3-pyridin-4-ylprop-2-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-9-11(2)17-15(19)14(10)13(18)4-3-12-5-7-16-8-6-12/h3-9H,1-2H3,(H,17,19)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWCVONJUHGQQL-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


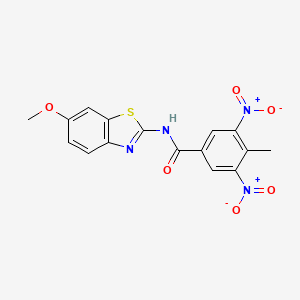
![N-[4-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B3834281.png)
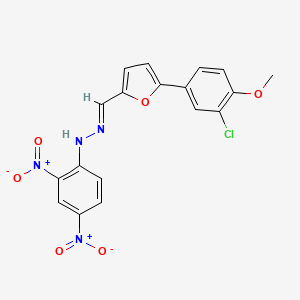

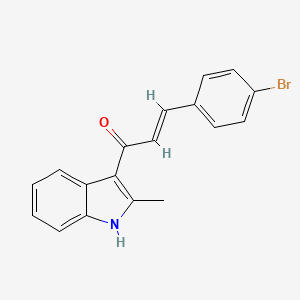

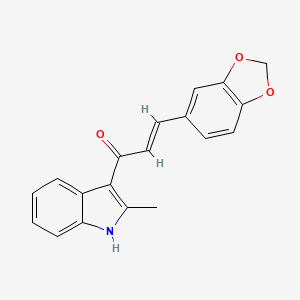
![9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B3834321.png)
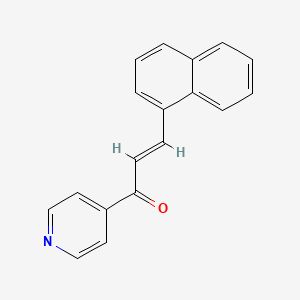
![3-[3-(4-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3834328.png)
![4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834336.png)

![7-(allyloxy)-4,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B3834355.png)

